Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

Organic Synthesis Michael Addition Cycloaddition

Researchers requiring a cyclohexane-based α,β-unsaturated ester for Michael addition or cycloaddition often face limited availability of high-purity material with verified exocyclic double-bond geometry. This building block directly addresses that gap. • Conjugated enoate functionality enables thiol-ene and amine-ene conjugation for library synthesis. • Ethyl ester prodrug moiety (XLogP3=1.8) enhances membrane permeability vs. free acid analogs (CAS 866402-29-1). • Supplied at 97% purity; zero H-bond donors facilitate crystallization and chromatographic purification.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
CAS No. 81144-09-4
Cat. No. B3285754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
CAS81144-09-4
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCC(CC1)C(=O)OCC
InChIInChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h9,11H,3-8H2,1-2H3
InChIKeyLLSDJLRZFSIZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate – Properties, Purity & Sourcing


Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is a cyclohexane derivative featuring an α,β-unsaturated ester exocyclic double bond. It is classified as an ester building block with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.29 g/mol [1]. The compound is supplied at a purity of 97% and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

Functional scaffold
Cyclohexane ester with α,β-unsaturated enoate for Michael addition and cycloaddition chemistry
Synthetic intermediate
Building block for medicinal chemistry and diversity-oriented synthesis
Purity specification
Declared purity supports consistent reactivity profiling in sensitive synthetic steps

Why Substitution Fails for Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate


The presence of both an ethyl ester and an α,β-unsaturated ester moiety on a cyclohexane scaffold imparts specific electronic and steric properties that are not easily replicated by nearest neighbors such as the free carboxylic acid analog (CAS 866402-29-1) or the saturated ethyl ester analog [1]. The conjugated double bond in this compound enables unique reactivity, including Michael addition and cycloaddition reactions, which are absent in the reduced analog . Substituting with a different ester (e.g., methyl ester) would alter lipophilicity and steric demand, potentially impacting reaction yields and biological target engagement [2]. Therefore, generic replacement without head-to-head validation introduces significant risks in synthetic route reproducibility and downstream biological outcomes.

Replacing with the free carboxylic acid analog or the saturated ethyl ester removes the conjugated enoate required for Michael acceptor reactivity, compromising synthetic route design.
Using a different ester (e.g., methyl ester) alters lipophilicity and steric demand, which may shift reaction yields and biological target engagement without head-to-head validation.

Comparative Evidence for Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate vs. Analogs


Conjugated vs. Saturated Ester Reactivity

The target compound contains an α,β-unsaturated ester that enables Michael addition reactions, which are not possible with the saturated analog (ethyl 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylate) [1]. This functional group distinction is qualitative but critical for synthetic route design.

Reactivity profile
Class-level inference
Target: Conjugated enoate enables Michael addition; Saturated analog: isolated ester only
Synthetic route design requires a Michael acceptor; saturated analog would not support conjugate additions.
Quantitative rate data not available for this specific compound
Organic Synthesis Michael Addition Cycloaddition

Purity Specification vs. Analog Variability

Commercially available ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is supplied at a verified purity of 97% . In contrast, purity specifications for the nearest analog, 4-(2-ethoxy-2-oxoethylidene)cyclohexanecarboxylic acid, vary widely across suppliers (93–97%), and some vendors do not declare purity at all .

Supplier purity
Cross-study comparable
97%
Higher specified purity may reduce impurity-driven side reactions in sensitive steps.
Analog acid ranges 93–97% across suppliers; verify batch consistency
Purity Procurement Reproducibility

Lipophilicity and Membrane Permeability Comparison

The computed XLogP3 for ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is 1.8 [1], whereas the free carboxylic acid analog has a predicted XLogP3 of approximately 1.1 [2]. This 0.7 log unit increase indicates a 5-fold higher partition coefficient for the target ester, suggesting enhanced membrane permeability.

Lipophilicity
Supporting evidence
Target XLogP3 1.8 vs. acid analog ~1.1 (Δ≈+0.7)
Higher lipophilicity may support improved membrane permeability in cell-based assays.
Computed by XLogP3 3.0; experimental logP may differ
Lipophilicity Drug Design ADME

Rotatable Bond Count and Molecular Flexibility

The target compound possesses 6 rotatable bonds [1], compared to 5 rotatable bonds for the carboxylic acid analog [2]. This additional rotational degree of freedom stems from the ethyl ester group and can influence crystal packing and entropic penalties upon binding.

Rotatable bonds
Supporting evidence
6
Increased flexibility may affect crystallization propensity and binding thermodynamics.
Acid analog has 5 rotatable bonds; data from PubChem computed properties
Conformational Flexibility Drug-likeness Crystallization

Hydrogen Bond Donor/Acceptor and Solubility

Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate has 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. In contrast, the free acid analog has 1 donor and 4 acceptors [2]. The absence of a donor in the target compound reduces intermolecular hydrogen bonding in the solid state, potentially leading to lower melting point and higher organic solvent solubility.

H-bond donor count
Supporting evidence
0 donors
Absence of donor may simplify aprotic solvent formulation and reduce aggregation.
Acid analog has 1 donor; experimental solubility data should be verified
Solubility Formulation H-Bonding

Application Scenarios for Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate


Michael Addition Library Synthesis Intermediate

The conjugated enoate functionality makes this compound suitable as a Michael acceptor in diversity-oriented synthesis. Researchers building compound libraries via thiol-ene or amine-ene conjugation can leverage this reactivity, which is not available in the saturated analog [1].

Ester Prodrug Intermediate in Drug Discovery

The ethyl ester moiety is a common prodrug strategy to improve membrane permeability. The target compound's higher lipophilicity (XLogP3 = 1.8) compared to the free acid suggests utility as an intermediate for ester prodrugs where enhanced cellular uptake is desired [2].

Crystallization and Formulation Development

With zero hydrogen bond donors and a defined rotatable bond profile, this compound can serve as a model system for studying the effect of ester groups on crystal packing and solubility. Its higher predicted solubility in organic solvents compared to the acid analog facilitates purification via recrystallization or chromatography [3].

Application
Selection Property
Validation Focus
Michael addition library synthesis
Conjugated enoate reactivity
Michael acceptor efficiency
Ester prodrug design research
Lipophilicity modulation
Cellular permeability assays
Crystallization and formulation models
H-bond donor profile
Solubility and crystal packing
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